

# Chemical structure and synthesis of Apocynin

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one |
| Cat. No.:      | B104605                                   |

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Apocynin

## Introduction

Apocynin, a naturally occurring organic compound, has garnered significant attention within the scientific community for its potent and selective inhibitory effects on NADPH oxidase (NOX), a key enzyme involved in the production of reactive oxygen species (ROS).<sup>[1][2][3][4]</sup> First isolated from the roots of *Apocynum cannabinum* (Canadian hemp) and later from *Picrorhiza kurroa*, apocynin has been a cornerstone in experimental models of inflammation and oxidative stress.<sup>[1][5]</sup> Structurally, it is an acetophenone characterized by a methoxy-substituted catechol ring, bearing a close relationship to vanillin.<sup>[1][2][5]</sup>

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of apocynin. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying principles and causality behind experimental choices. A critical focus is placed on the synthesis of its biologically active dimeric form, diapocynin, which is now understood to be the primary mediator of its inhibitory effects.

## Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of apocynin's molecular characteristics is fundamental to its application in research and development.

## Chemical Structure

Apocynin is systematically named 1-(4-hydroxy-3-methoxyphenyl)ethanone. Its structure consists of a central benzene ring substituted with a hydroxyl group, a methoxy group, and an acetyl group.

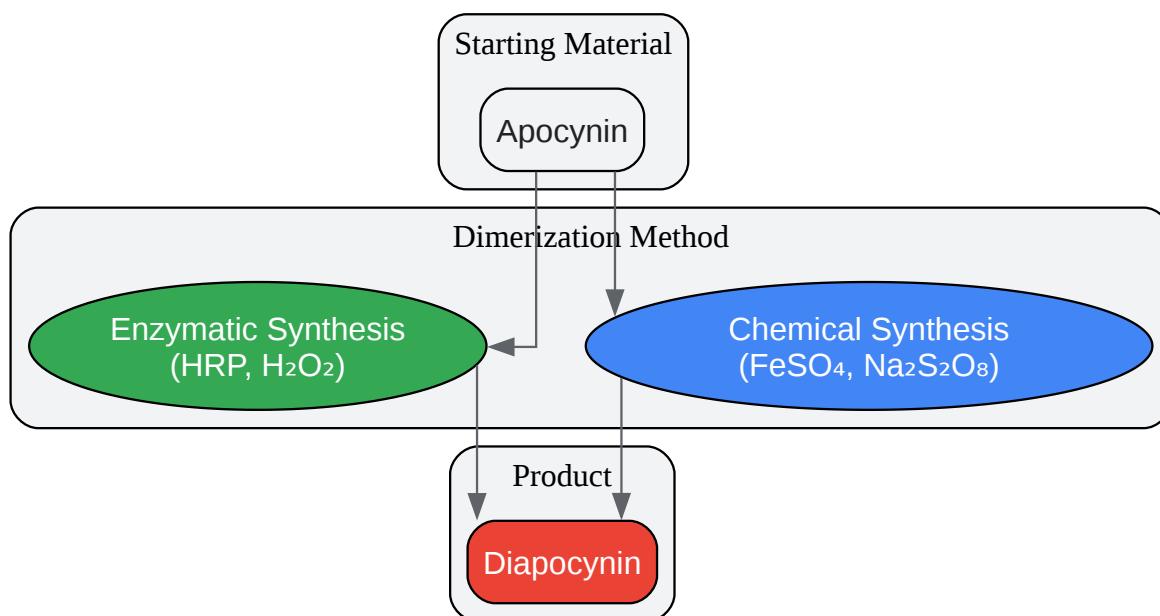
Diagram: Chemical Structure of Apocynin

Caption: 2D representation of Apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone).

## Physicochemical Data Summary

The physical and chemical properties of apocynin are critical for its handling, formulation, and experimental use. Key quantitative data are summarized below.

| Property                          | Value                                                                                                                                              | Source(s)                                                                       |
|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| IUPAC Name                        | 1-(4-Hydroxy-3-methoxyphenyl)ethanone                                                                                                              | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Common Names                      | Acetovanillone,<br>Acetoguaiacone                                                                                                                  | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| Molecular Formula                 | C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>                                                                                                      | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[10]</a>                    |
| Molecular Weight                  | 166.17 g/mol                                                                                                                                       | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Appearance                        | Off-white to brown crystalline solid                                                                                                               | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[11]</a>                    |
| Odor                              | Faint odor of vanilla                                                                                                                              | <a href="#">[1]</a> <a href="#">[5]</a>                                         |
| Melting Point                     | 115 °C                                                                                                                                             | <a href="#">[1]</a> <a href="#">[5]</a>                                         |
| Boiling Point                     | 295–300 °C                                                                                                                                         | <a href="#">[5]</a>                                                             |
| Solubility                        | Soluble in DMSO ( $\geq$ 30 mg/mL), Ethanol (~20 mg/mL), DMF (~30 mg/mL), hot water, benzene, chloroform.<br>Sparingly soluble in aqueous buffers. | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[11]</a>                    |
| UV-Vis $\lambda$ max              | 229, 276, 304 nm                                                                                                                                   | <a href="#">[6]</a> <a href="#">[12]</a>                                        |
| Molar Absorptivity ( $\epsilon$ ) | $1.1 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$ at 275 nm                                                                                         | <a href="#">[12]</a>                                                            |
| CAS Number                        | 498-02-2                                                                                                                                           | <a href="#">[5]</a> <a href="#">[6]</a>                                         |


## Section 2: Synthesis of Apocynin and its Active Dimer

While apocynin can be isolated from natural sources, its synthesis and the synthesis of its derivatives are crucial for research and potential therapeutic development.[\[1\]](#)[\[5\]](#) Critically, apocynin functions as a prodrug that is converted to its active dimeric form, diapocynin, by peroxidases.[\[1\]](#)[\[12\]](#) Therefore, the synthesis of diapocynin is of significant practical importance.

## Overview of Synthetic Strategies

Apocynin itself is a common starting material for the synthesis of various derivatives.[13][14] However, the most relevant synthetic procedure for biological applications is the dimerization of apocynin to diapocynin. This can be achieved through both enzymatic and chemical methods. The enzymatic approach represents a "green chemistry" pathway that is efficient and environmentally benign.[15][16]

Diagram: General Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Pathways for the synthesis of diapocynin from apocynin.

## Experimental Protocol: Green Enzymatic Synthesis of Diapocynin

This protocol describes an efficient, environmentally friendly method for synthesizing diapocynin using horseradish peroxidase (HRP).[15][16]

- Principle & Causality: This method leverages the catalytic activity of HRP. In the presence of hydrogen peroxide ( $H_2O_2$ ), HRP oxidizes the phenolic apocynin, generating a radical intermediate. Two of these radicals then undergo oxidative coupling to form the C-C bond that links the two monomers, yielding the diapocynin dimer. This reaction is rapid, occurs in an aqueous medium at ambient temperature, and the product often precipitates, allowing for simple isolation.
- Materials and Reagents:
  - Apocynin (recrystallized from water for high purity)
  - Horseradish Peroxidase (HRP)
  - Hydrogen Peroxide ( $H_2O_2$ ), 3% solution
  - Deionized water
  - Magnetic stirrer and stir bar
  - Beaker or flask
  - Filtration apparatus (e.g., Büchner funnel)
- Step-by-Step Methodology:
  - Dissolution: Dissolve apocynin in warm or boiling deionized water to create a saturated or near-saturated solution. For example, dissolve 2.0 g of apocynin in 100-200 mL of water with stirring.[17][18]
  - Enzyme Addition: To the stirring apocynin solution, add a catalytic amount of HRP (e.g., 100  $\mu$ L of a 0.1 mg/mL solution).[18]
  - Initiation of Reaction: Initiate the dimerization by adding the  $H_2O_2$  solution dropwise (e.g., 24  $\mu$ L of 3%  $H_2O_2$ ).[18] A color change and/or precipitation of the product should be observed rapidly.
  - Reaction Quenching (Optional but Recommended): After a brief reaction time (e.g., 10-30 seconds), the reaction can be stopped by adding a quenching agent like sodium

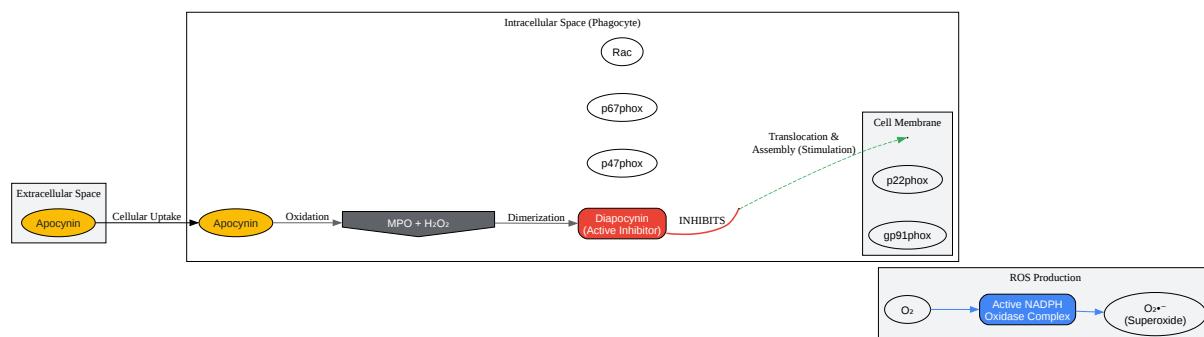
thiosulfate to consume any remaining  $\text{H}_2\text{O}_2$ .<sup>[18]</sup>

- Product Isolation: Isolate the precipitated diapocynin by vacuum filtration.
- Washing and Drying: Wash the solid product on the filter with cold deionized water to remove any unreacted starting material or residual enzyme. Allow the product to air-dry or dry in a desiccator.
- Product Characterization: The identity and purity of the synthesized diapocynin can be confirmed by comparing its melting point and NMR spectrum to literature values.<sup>[15][18]</sup> Diapocynin is significantly less soluble in water than apocynin, providing an initial validation of successful conversion.

## Experimental Protocol: Chemical Synthesis of Diapocynin

An alternative synthesis can be performed using chemical oxidants.<sup>[17]</sup>

- Principle & Causality: This method uses a chemical oxidation system. Ferrous sulfate acts as a catalyst, and sodium persulfate is the strong oxidizing agent that initiates the radical formation on the apocynin molecule, leading to dimerization.
- Materials and Reagents:
  - Apocynin
  - Ferrous sulfate heptahydrate ( $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ )
  - Sodium peroxydisulfate ( $\text{Na}_2\text{S}_2\text{O}_8$ )
  - Deionized water
- Step-by-Step Methodology:
  - Dissolution: Dissolve 2.0 g of apocynin in 200 mL of boiling deionized water with stirring.  
<sup>[17]</sup>
  - Catalyst Addition: Add a small amount of ferrous sulfate heptahydrate to the solution.


- Oxidant Addition: Slowly add a solution of sodium peroxydisulfate to the reaction mixture.
- Reaction and Precipitation: Allow the reaction to proceed. The diapocynin product will precipitate out of the solution.
- Isolation and Purification: Isolate the solid product by filtration and wash thoroughly with water. Further purification can be achieved by recrystallization if necessary.

## Section 3: Mechanism of Action - The Role of Structure in NADPH Oxidase Inhibition

The therapeutic and research value of apocynin stems directly from its chemical structure and its ability to be transformed into a potent enzyme inhibitor.

- 3.1 Apocynin as a Prodrug: Apocynin itself is a relatively weak inhibitor. Its efficacy relies on its metabolic activation within the cell.[1][12] It is cell-permeable, allowing it to enter target cells like neutrophils and macrophages.[3]
- 3.2 Peroxidase-Mediated Activation: Inside the cell, particularly in phagocytes which are rich in myeloperoxidase (MPO), apocynin is oxidized by MPO and  $H_2O_2$ .[1] This process forms an apocynin radical, which then dimerizes to form diapocynin, the active inhibitory compound.[1][12]
- 3.3 Inhibition of NADPH Oxidase Assembly: The primary mechanism of action is the prevention of the assembly of the multi-subunit NADPH oxidase enzyme complex.[1][2][19] In its resting state, the enzyme's catalytic core (gp91phox and p22phox) is in the cell membrane, while regulatory subunits (p47phox, p67phox, p40phox, and Rac) are in the cytosol.[1] Upon cell stimulation, the cytosolic subunits translocate to the membrane to form the active enzyme. Diapocynin is believed to interfere with this process by blocking the translocation of p47phox and p67phox, thus preventing the enzyme from becoming functional and producing superoxide.[1][12][20]

Diagram: Apocynin's Mechanism of NADPH Oxidase Inhibition



[Click to download full resolution via product page](#)

Caption: Apocynin acts as a prodrug, converted to diapocynin, which inhibits NOX assembly.

## Conclusion

Apocynin remains a vital tool in pharmacology and cell biology due to its targeted inhibition of NADPH oxidase. Its simple yet functional chemical structure—a methoxy-substituted catechol—is the key to its activity, allowing for peroxidase-mediated conversion into the active dimer, diapocynin. The development of straightforward and environmentally benign enzymatic syntheses for diapocynin has enhanced its accessibility for research. For professionals in drug

development, understanding the relationship between apocynin's structure, its activation mechanism, and its method of synthesis is paramount for designing novel anti-inflammatory and antioxidant therapeutics that target oxidative stress pathways.

## References

- Stefanska, J., & Pawliczak, R. (2008). Apocynin: Molecular Aptitudes.
- Wikipedia. (n.d.). Apocynin.
- Castedo, J., et al. (2013). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. *Molecules*, 18(3), 2821-2839. [\[Link\]](#)
- PubChem. (n.d.). Apocynin A.
- ResearchGate. (n.d.). The mechanism of NADPH-oxidase inhibition by apocynin.
- Gascón, S., et al. (2024). Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model. *International Journal of Molecular Sciences*, 25(1), 543. [\[Link\]](#)
- Al-Khrasani, M., et al. (2023). Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. *Medicina*, 59(4), 686. [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of Apocynin (CAS 498-02-2).
- PubChem. (n.d.). Acetovanillone.
- ResearchGate. (n.d.). Figure S26. <sup>13</sup>C NMR spectrum of apocynin E.
- NIST. (n.d.). Apocynin. In NIST Chemistry WebBook.
- Wang, Y., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. *Frontiers in Chemistry*, 7, 608. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of Diapocynin.
- Nishimura, R. T., Giannanco, C. H., & Vosburg, D. A. (2010). Green, Enzymatic Syntheses of Divanillin and Diapocynin for the Organic, Biochemistry, or Advanced General Chemistry Laboratory.
- SpectraBase. (n.d.). APOCYNIN-A - Optional[<sup>13</sup>C NMR].
- ResearchGate. (n.d.). Green, Enzymatic Syntheses of Divanillin and Diapocynin for the Organic, Biochemistry, or Advanced General Chemistry Laboratory.
- ATB. (n.d.). Apocynin | C9H10O3 | MD Topology | NMR | X-Ray.
- ResearchGate. (n.d.). Structures of the synthesized apocynin derivatives.
- Wikipedia. (n.d.). Vanillin.
- Lapperre, T. S. (2003). Isolation, characterization and activity of diapocynin, an apocynin metabolite. DSpace@Utrecht University Repository. [\[Link\]](#)
- NIST. (n.d.). Apocynin - Phase change data. In NIST Chemistry WebBook.
- PubMed. (2008). Apocynin: molecular aptitudes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apocynin - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Apocynin (CAS 498-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Apocynin [webbook.nist.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ERIC - EJ918128 - Green, Enzymatic Syntheses of Divanillin and Diapocynin for the Organic, Biochemistry, or Advanced General Chemistry Laboratory, Journal of Chemical Education, 2010-May [eric.ed.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chemical structure and synthesis of Apocynin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104605#chemical-structure-and-synthesis-of-apocynin>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)